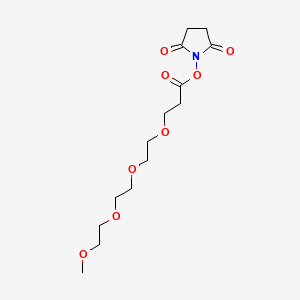

m-PEG4-NHS ester

概述

描述

m-PEG4-NHS ester, also known as methoxy polyethylene glycol succinimidyl ester, is a compound widely used in bioconjugation and surface modification. It consists of a polyethylene glycol (PEG) chain with four ethylene glycol units and an N-hydroxysuccinimide (NHS) ester group. The NHS ester is highly reactive towards primary amines, making it an efficient reagent for labeling proteins, peptides, and other amine-containing molecules .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG4-NHS ester typically involves the reaction of methoxy polyethylene glycol with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in anhydrous conditions to prevent hydrolysis of the NHS ester. The general reaction scheme is as follows:

- Dissolve methoxy polyethylene glycol in anhydrous dichloromethane (DCM).

- Add N-hydroxysuccinimide and dicyclohexylcarbodiimide to the solution.

- Stir the reaction mixture at room temperature for several hours.

- Filter the reaction mixture to remove the dicyclohexylurea byproduct.

- Purify the product by precipitation or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions and ensure consistent product quality. The purification steps may include large-scale chromatography and crystallization techniques to achieve high purity .

化学反应分析

Reaction with Amines

m-PEG4-NHS ester reacts with primary amines (-NH2) found in proteins, peptides, and other biomolecules at pH 7-9 to form a stable amide bond, releasing N-hydroxysuccinimide . This reaction is favored due to its mild conditions and high specificity, which is ideal for labeling proteins without altering their biological activity.

Where:

-

R-NH2 represents an amine-containing molecule.

-

m-PEG4-NH-R is the PEGylated product with a stable amide bond.

-

NHS is N-hydroxysuccinimide.

Factors Affecting the Reaction:

-

pH : The reaction is typically performed at a pH range of 7.2 to 8.5, with optimal rates observed in slightly alkaline conditions . Higher pH values increase the reaction rate but also accelerate the hydrolysis of the NHS ester .

-

Hydrolysis : Hydrolysis of the NHS ester competes with the primary amine reaction . The rate of hydrolysis increases with pH .

-

Buffers : NHS-ester crosslinking reactions are most commonly performed in phosphate, carbonate-bicarbonate, HEPES, or borate buffers . Primary amine buffers like Tris are not compatible because they compete for the reaction .

-

Temperature : The reaction can be performed at room temperature or 4°C, typically for 0.5 to 4 hours .

Hydrolysis

NHS esters, including this compound, are susceptible to hydrolysis in aqueous solutions, which can reduce the efficiency of the desired conjugation reaction . The hydrolysis reaction converts the NHS ester to a non-reactive form, releasing N-hydroxysuccinimide .

Hydrolysis Rate:

The hydrolysis rate is pH-dependent, increasing significantly at higher pH values .

| pH | Hydrolysis Half-Life |

|---|---|

| 7.4 | ~128-166 minutes |

| 9.0 | ~5-9 minutes |

Data adapted from for branched PEG-NHS esters, showing a similar trend.

Reaction with Azides

The NHS ester group can be used to introduce an azide group onto a molecule . Azido-PEG4-NHS Ester is a labeling reagent that modifies primary amine groups with an azido group via a stable amide bond . The azide (N3) group can then react with terminal alkynes via CuAAC, strained cyclooctynes (e.g. DBCO) via Cu-free click reaction, or with phosphine-labeled molecules by Staudinger chemistry, enabling efficient and specific conjugation of derivatized molecules in biological samples .

科学研究应用

Protein Modification

Protein modification is one of the most significant applications of m-PEG4-NHS ester. The NHS ester group reacts efficiently with primary amines found in proteins, such as lysine residues, under physiological conditions (pH 7-9), forming stable amide bonds. This reaction enhances the solubility and stability of proteins, making them suitable for various biochemical assays and therapeutic applications.

Key Benefits:

- Increased Solubility: The PEG spacer improves the solubility of modified proteins in aqueous environments, reducing aggregation.

- Stability Enhancement: PEGylation can increase the stability of proteins against proteolytic degradation.

- Reduced Immunogenicity: The introduction of PEG can mask epitopes on proteins that might trigger immune responses.

Antibody-Drug Conjugation (ADC)

This compound serves as a linker in antibody-drug conjugates, which are targeted therapies designed to deliver cytotoxic drugs directly to cancer cells. By attaching drugs to antibodies via this compound, researchers can enhance the therapeutic index while minimizing systemic toxicity.

Case Studies:

- Targeted Delivery: Studies have shown that ADCs utilizing m-PEG4-NHS esters can significantly improve the delivery of chemotherapeutic agents to tumor sites while reducing side effects associated with traditional chemotherapy .

- Improved Efficacy: Research indicates that the use of PEG linkers can enhance the overall efficacy of ADCs by facilitating better binding and internalization by target cells.

Surface Functionalization

The ability to modify surfaces with biomolecules is crucial in biosensor development, tissue engineering, and drug delivery systems. This compound is employed to functionalize various surfaces, including glass, metals, and polymers.

Applications:

- Biosensors: Functionalizing sensor surfaces with proteins or antibodies using this compound improves sensitivity and specificity in detecting analytes.

- Tissue Engineering: In tissue scaffolding, this compound can be used to attach growth factors or cells to polymer matrices, promoting cell adhesion and proliferation.

Bioconjugation Techniques

This compound is integral to various bioconjugation techniques that facilitate the attachment of biomolecules for diagnostic and therapeutic purposes.

Techniques:

- Click Chemistry: The NHS ester allows for biorthogonal reactions where biomolecules can be conjugated without interfering with their natural functions.

- Labeling Reagents: It can also be used as a labeling reagent for peptides and proteins, enabling quantitative analysis through mass spectrometry .

Research Findings and Insights

Numerous studies have documented the effectiveness of this compound in enhancing the performance of bioconjugates:

作用机制

The mechanism of action of m-PEG4-NHS ester involves the formation of a covalent bond between the NHS ester group and a primary amine. The NHS ester is highly reactive and forms a stable amide bond with the amine group. This reaction is spontaneous and occurs under mild conditions, making it an efficient method for bioconjugation and surface modification .

相似化合物的比较

m-PEG4-NHS ester is part of a family of PEGylation reagents that include various lengths of PEG chains and different functional groups. Similar compounds include:

m-PEG2-NHS ester: Contains a shorter PEG chain with two ethylene glycol units.

m-PEG8-NHS ester: Contains a longer PEG chain with eight ethylene glycol units.

m-PEG12-NHS ester: Contains an even longer PEG chain with twelve ethylene glycol units.

Compared to these similar compounds, this compound offers a balance between solubility and flexibility, making it suitable for a wide range of applications. Its unique combination of a moderate PEG chain length and a reactive NHS ester group provides optimal performance in bioconjugation and surface modification .

生物活性

m-PEG4-NHS ester is a polyethylene glycol (PEG)-based compound that plays a significant role in bioconjugation and drug development, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is characterized by its ability to react with primary amines, forming stable amide bonds, which are crucial for creating conjugates used in various biological applications.

- Molecular Formula : C16H27NO9

- Molecular Weight : 365.39 g/mol

- CAS Number : 874208-94-3

- Purity : >90% (HPLC)

- Solubility : Soluble in DMF, DMSO, and other polar organic solvents

The this compound functions primarily through its NHS (N-hydroxysuccinimide) group, which reacts efficiently with primary amines at physiological pH (7-9). This reaction results in the formation of stable, irreversible amide bonds. The hydrophilic nature of the PEG spacer enhances solubility and reduces non-specific binding, making it an ideal linker for various biological applications.

Biological Applications

- PROTAC Synthesis : this compound is utilized as a linker in the development of PROTACs, which are innovative therapeutic agents designed to selectively degrade target proteins within cells. By linking a ligand for an E3 ubiquitin ligase to a ligand for the target protein, PROTACs harness the ubiquitin-proteasome system for targeted protein degradation .

- Antibody-Drug Conjugates (ADCs) : The compound can be employed to create ADCs by conjugating cytotoxic drugs to antibodies via stable linkers, enhancing the specificity and efficacy of cancer therapies .

- Protein Modification : this compound facilitates the modification of proteins to improve their pharmacokinetic properties, including solubility and stability, which is essential for therapeutic applications .

Case Study 1: Development of PROTACs

A study highlighted the use of this compound as a linker in the synthesis of PROTACs targeting specific oncogenic proteins. The study demonstrated that these PROTACs effectively induced degradation of target proteins in cancer cell lines, leading to reduced cell viability and proliferation. The incorporation of this compound significantly enhanced the solubility and stability of the resulting compounds .

Case Study 2: Antibody Conjugation

In another research effort, this compound was used to conjugate a potent cytotoxic agent to a monoclonal antibody targeting HER2-positive breast cancer cells. The resultant ADC exhibited improved selectivity and reduced off-target effects compared to traditional chemotherapy, showcasing the potential of this compound in enhancing therapeutic efficacy .

Data Table: Comparison of PEG Linkers

| Linker Type | Molecular Weight | Solubility | Applications |

|---|---|---|---|

| This compound | 365.39 g/mol | DMF, DMSO | PROTACs, ADCs |

| DBCO-PEG4-NHS | 649.68 g/mol | DMF, DMSO | Protein-peptide conjugates |

| Methyltetrazine-PEG4-NHS | 533.53 g/mol | DMSO, DMF | Protein labeling |

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO8/c1-19-6-7-21-10-11-22-9-8-20-5-4-14(18)23-15-12(16)2-3-13(15)17/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYFFZZPEREGBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。